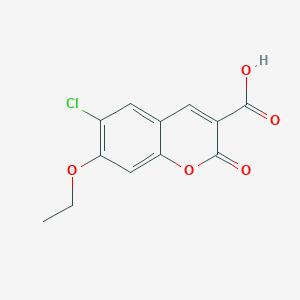
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C12H9ClO5, is characterized by the presence of a chloro group, an ethoxy group, and a carboxylic acid functional group attached to the chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Chlorination: Introduction of the chloro group at the 6th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group is introduced at the 7th position through an ethoxylation reaction, often using ethyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of chromene-quinones.
Reduction: Formation of 7-ethoxy-2-hydroxy-2H-chromene-3-carboxylic acid.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid: Lacks the ethoxy group at the 7th position.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a diethylamino group instead of an ethoxy group.
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both chloro and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties.
Properties
Molecular Formula |
C12H9ClO5 |
|---|---|
Molecular Weight |
268.65 g/mol |
IUPAC Name |
6-chloro-7-ethoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClO5/c1-2-17-10-5-9-6(4-8(10)13)3-7(11(14)15)12(16)18-9/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
WJLRZDJWOHRQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)



![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)
